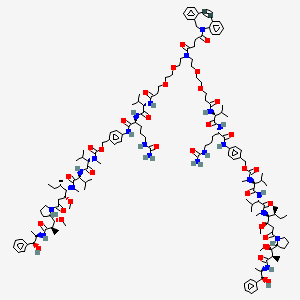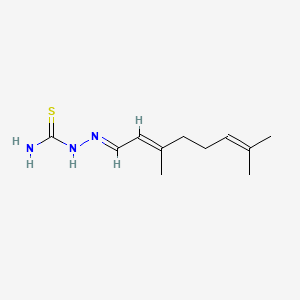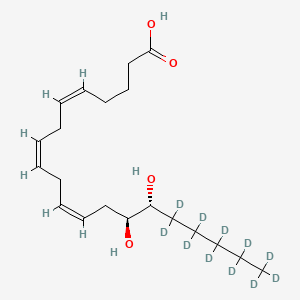
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple double bonds and hydroxyl groups, as well as the presence of deuterium atoms, which are isotopes of hydrogen. These features make it an interesting subject of study in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor molecule that contains the basic carbon skeleton and then introduce the deuterium atoms through a series of deuteration reactions. These reactions often require specific catalysts and conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods allow for the large-scale synthesis of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial for monitoring the synthesis process and ensuring the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability. It is also used in the development of new synthetic methodologies and catalytic systems.
Biology
In biology, this compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved metabolic stability and reduced side effects.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid involves its interactions with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The pathways involved in its mechanism of action may include modulation of oxidative stress, inhibition of inflammatory mediators, and regulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,8Z,11Z,14S,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid: This compound is similar in structure but lacks the deuterium atoms.
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11-trienoic acid: This compound lacks the hydroxyl groups.
Uniqueness
The incorporation of deuterium atoms in (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid makes it unique compared to other similar compounds. Deuterium atoms can enhance the compound’s stability and alter its reactivity, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2 |
Clave InChI |
SYAWGTIVOGUZMM-LAOIBNNJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H]([C@H](C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


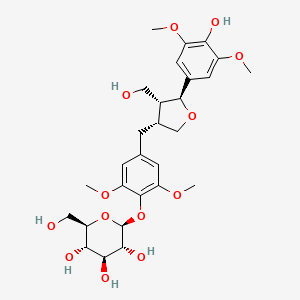
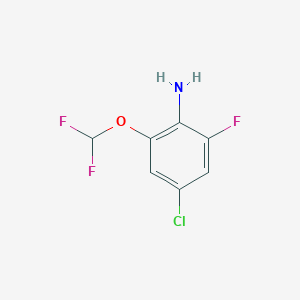

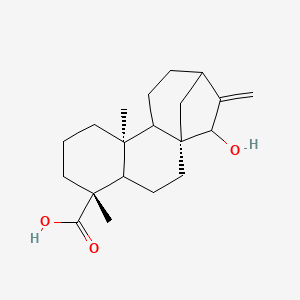
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

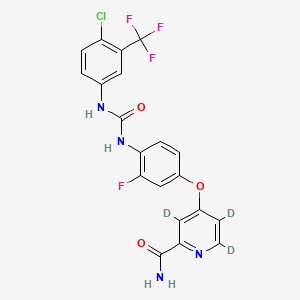

![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
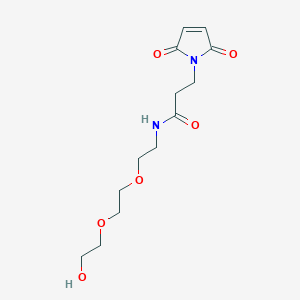
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
